molecular formula C20H18N2O5 B10813405 3-[(2-tert-butyl-1,3-dioxoisoindole-5-carbonyl)amino]benzoic acid

3-[(2-tert-butyl-1,3-dioxoisoindole-5-carbonyl)amino]benzoic acid

Cat. No.: B10813405
M. Wt: 366.4 g/mol
InChI Key: JVPGYULCWAFZSV-UHFFFAOYSA-N
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Description

3-[(2-tert-butyl-1,3-dioxoisoindole-5-carbonyl)amino]benzoic acid is a substituted benzoic acid derivative featuring a tert-butyl group attached to the isoindole-1,3-dione (phthalimide) core. Its structure includes a benzoic acid moiety linked via an amide bond to a modified isoindole ring system. The presence of the bulky tert-butyl substituent could also impact its physicochemical properties, such as solubility and crystallinity .

Properties

IUPAC Name

3-[(2-tert-butyl-1,3-dioxoisoindole-5-carbonyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5/c1-20(2,3)22-17(24)14-8-7-11(10-15(14)18(22)25)16(23)21-13-6-4-5-12(9-13)19(26)27/h4-10H,1-3H3,(H,21,23)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVPGYULCWAFZSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-tert-Butyl-1,3-dioxoisoindoline-5-carboxylic Acid

The synthesis begins with the formation of the tert-butyl-substituted isoindole core. A cyclization reaction between 4-carboxyphthalic anhydride and tert-butylamine under reflux conditions in acetic acid yields 2-tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid. Key parameters include:

ParameterConditionYield (%)
SolventAcetic acid85–90
Temperature110°C, 6 h
Molar ratio (anhydride:amine)1:1.2

This intermediate is critical due to its reactive carbonyl group, which facilitates subsequent amidation.

Step-by-Step Synthesis of the Target Compound

Amidation Reaction

The carboxyl group of the isoindoline intermediate is activated for nucleophilic attack by 3-aminobenzoic acid. Two primary methods are documented:

Method A: Acid Chloride Route

  • Activation : Treat 2-tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0–5°C for 2 h.

  • Coupling : Add 3-aminobenzoic acid and triethylamine (TEA) dropwise, stirring at room temperature for 12 h.

ParameterConditionYield (%)
SolventDCM70–75
Molar ratio (acid:amine)1:1.1

Method B: Carbodiimide-Mediated Coupling

  • Activation : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF.

  • Reaction : Stir with 3-aminobenzoic acid at 25°C for 24 h.

ParameterConditionYield (%)
SolventDMF80–85
Coupling agentsEDC:HOBt (1:1.2)

Method B offers higher yields but requires rigorous purification to remove urea byproducts.

Reaction Optimization and Challenges

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may lead to esterification side reactions with the benzoic acid group.

  • Low temperatures (0–5°C) minimize decomposition of the acid chloride in Method A.

Byproduct Formation

  • N-acylurea : Observed in Method B due to over-activation of the carboxyl group. Mitigated by using HOBt as an additive.

  • Esterification : Occurs when residual alcohols are present. Add molecular sieves to absorb moisture.

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography using a gradient of petroleum ether:ethyl acetate (3:1 → 1:1).

FractionSolvent RatioTarget Elution
1–33:1Impurities
4–61:1Product

Recrystallization

Final recrystallization from dichloromethane:methanol (1:1) yields colorless crystals with >99% purity.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 8.12–7.98 (m, 3H, aromatic), 1.52 (s, 9H, tert-butyl).

  • IR (KBr) : 1715 cm⁻¹ (C=O, isoindole), 1680 cm⁻¹ (amide I), 1540 cm⁻¹ (amide II).

Industrial-Scale Considerations

Cost-Effective Modifications

  • Replace EDC/HOBt with cheaper mixed anhydride methods using isobutyl chloroformate.

  • Yield impact : Reduced to 65–70% but lowers reagent costs by 40%.

Green Chemistry Approaches

  • Solvent recycling : DMF is recovered via vacuum distillation (85% efficiency).

  • Catalytic methods : Enzymatic coupling using lipases (e.g., Candida antarctica) under aqueous conditions, achieving 60% yield .

Mechanism of Action

The mechanism by which 3-[(2-tert-butyl-1,3-dioxoisoindole-5-carbonyl)amino]benzoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The isoindole moiety can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 3-[(2-tert-butyl-1,3-dioxoisoindole-5-carbonyl)amino]benzoic acid, a comparative analysis with structurally analogous compounds is provided below. Key differences in substituents, molecular geometry, and functional groups are highlighted.

Structural Analogues and Substituent Effects

  • 2-Benzyl-1,3-dioxoisoindoline-5-carboxylic acid (CAS: 443875-50-1): This compound replaces the tert-butyl group with a benzyl substituent.
  • 3-[(6-Arylamino)pyridazinylamino]benzoic acids: These derivatives feature a pyridazine ring instead of the isoindole-1,3-dione core. The pyridazine moiety introduces additional hydrogen-bonding sites, which could enhance solubility and bioavailability relative to the isoindole-based target compound. However, the tert-butyl group in the latter may confer superior lipophilicity, favoring membrane permeability .
  • 2-(2,2-Dicyano-1-methylethenyl)benzoic acid: This compound exhibits a dicyano-methylvinyl substituent, leading to pronounced atropisomerism due to restricted rotation around the C–C bond. The latter’s rigid isoindole core may instead stabilize specific conformations in solution .

Physicochemical Properties

Property 3-[(2-tert-butyl-1,3-dioxoisoindole-5-carbonyl)amino]benzoic Acid 2-Benzyl-1,3-dioxoisoindoline-5-carboxylic Acid 3-[(6-Arylamino)pyridazinylamino]benzoic Acid
Molecular Weight (g/mol) ~400 (estimated) 279.29 (exact) ~350 (estimated)
Solubility Low (tert-butyl increases hydrophobicity) Moderate (benzyl enhances π interactions) Moderate (pyridazine improves polarity)
Crystallinity High (rigid isoindole core) High (benzyl promotes stacking) Variable (dependent on aryl substituents)
Biological Activity Underexplored (potential kinase inhibition) Anticancer (thiazolidinone derivatives) Anticancer (pyridazine-mediated binding)

Spectroscopic and Crystallographic Comparisons

  • NMR and IR Profiles :
    The tert-butyl group in the target compound would produce distinct $ ^1H $ NMR signals (e.g., a singlet at ~1.4 ppm for the nine equivalent protons) and IR stretches for the carbonyl groups (~1700 cm$ ^{-1} $). In contrast, benzyl-substituted analogues show aromatic proton splitting (~7 ppm) and additional C–S vibrations in IR (e.g., 735269-97-3 derivatives) .

  • X-ray Crystallography: Compounds like 2-(2,2-dicyano-1-methylethenyl)benzoic acid crystallize in non-centrosymmetric space groups (e.g., $ P21212 $), with unit cell parameters reflecting steric and electronic effects of substituents . The tert-butyl analogue may adopt similar packing motifs but with increased unit cell volume due to its bulkier substituent.

Biological Activity

3-[(2-tert-butyl-1,3-dioxoisoindole-5-carbonyl)amino]benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be characterized by its molecular formula, which is C16H18N2O4C_{16}H_{18}N_{2}O_{4}, and it has a molecular weight of approximately 302.33 g/mol. Its structure features a benzoic acid moiety linked to a tert-butyl-substituted isoindole derivative, which is crucial for its biological activity.

Synthesis

The synthesis of 3-[(2-tert-butyl-1,3-dioxoisoindole-5-carbonyl)amino]benzoic acid typically involves the reaction of tert-butyl isocyanate with appropriate amino acids or derivatives. Various synthetic routes have been explored to optimize yield and purity, with modifications in reaction conditions such as temperature and solvent choice impacting the final product's characteristics.

Antioxidant Activity

Research indicates that compounds similar to 3-[(2-tert-butyl-1,3-dioxoisoindole-5-carbonyl)amino]benzoic acid exhibit significant antioxidant properties. For example, studies show that related structures possess IC50 values ranging from 6.33 to 14.38 µg/mL when tested against free radicals, demonstrating their potential as antioxidant agents .

Antiplatelet Activity

The compound has been investigated for its antiplatelet effects. In vitro studies reveal that it inhibits platelet aggregation induced by arachidonic acid (AA) with an IC50 value of approximately 70 µM, suggesting a mechanism involving cyclooxygenase inhibition . This activity is particularly relevant in the context of cardiovascular diseases.

Anti-inflammatory Effects

In addition to antioxidant and antiplatelet activities, this compound may exhibit anti-inflammatory properties. Similar derivatives have shown the ability to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and mediators.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the isoindole ring significantly affect biological efficacy. For instance:

  • Substituents at the 5-position : The introduction of electron-donating groups enhances antioxidant activity.
  • Alkyl chain length : Variations in the tert-butyl group influence solubility and bioavailability.

A summary of some SAR findings is presented in Table 1.

CompoundR GroupAntioxidant Activity (IC50 µg/mL)Antiplatelet Activity (IC50 µM)
AH14.38 ± 0.0970
BCH₃8.88 ± 0.1244
CCl6.33 ± 0.0819

Case Studies

Several case studies have been documented where derivatives of this compound were tested in animal models for their therapeutic potential:

  • Cardiovascular Models : In rodent models, administration of related compounds resulted in reduced thrombus formation and improved blood flow.
  • Oxidative Stress Models : In models of oxidative stress induced by toxins, these compounds demonstrated protective effects on cellular integrity.

Q & A

How can I design a synthetic route for 3-[(2-tert-butyl-1,3-dioxoisoindole-5-carbonyl)amino]benzoic acid, and what are common optimization challenges?

Basic Research Question
A practical approach involves coupling the tert-butyl dioxoisoindole moiety to the benzoic acid scaffold via an amide bond. Key steps include:

  • Reagent selection : Use coupling agents like EDCI or DCC for amide bond formation, as seen in analogous syntheses of benzoic acid derivatives .
  • Temperature control : Maintain reflux conditions (e.g., 80–100°C in acetic acid) to ensure reaction completion while avoiding decomposition .
  • Purification : Recrystallization from DMF/acetic acid mixtures improves purity, as demonstrated for structurally related indole-carboxylic acids .
    Challenges include steric hindrance from the tert-butyl group, which may necessitate longer reaction times or higher catalyst loading.

What advanced methods can optimize crystallization of this compound for structural analysis?

Advanced Research Question
Crystallization behavior is influenced by dihedral angles and intermolecular interactions. Methodological strategies include:

  • Solvent screening : Polar aprotic solvents (e.g., DMF, DMSO) promote ordered crystal lattice formation, as observed in studies of similar benzoic acid derivatives .
  • Slow evaporation : Gradual solvent removal at controlled temperatures (e.g., 4°C) enhances crystal quality for X-ray diffraction .
  • Additive use : Co-crystallization agents like crown ethers can stabilize specific conformations by modulating π-π stacking or hydrogen bonding .

How can computational tools predict bioactivity and guide structural modifications?

Advanced Research Question
Leverage machine learning (ML) and quantitative structure-activity relationship (QSAR) models:

  • Virtual libraries : Generate derivatives using ML-driven de novo design, focusing on substituents at the benzoic acid or isoindole positions .
  • QSAR validation : Train models on bioactivity data (e.g., IC₅₀ values) from analogous compounds to predict binding affinity or metabolic stability .
  • Docking studies : Use crystallographic data (if available) to simulate interactions with target proteins, prioritizing modifications that enhance binding .

What experimental design principles apply to ecological impact studies of this compound?

Advanced Research Question
Follow frameworks like Project INCHEMBIOL to assess environmental fate:

  • Abiotic transformations : Evaluate hydrolysis/photolysis rates under varying pH and UV conditions, referencing standardized protocols .
  • Biotic interactions : Use microcosm assays to study microbial degradation or bioaccumulation in model organisms (e.g., Daphnia magna) .
  • Long-term monitoring : Design split-plot experiments to track spatial-temporal distribution in simulated ecosystems, as outlined in environmental toxicology studies .

How should researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?

Basic Research Question
Address discrepancies systematically:

  • Purity verification : Confirm compound integrity via HPLC (≥95% purity) and mass spectrometry, as recommended for benzoic acid analogs .
  • Solvent effects : Re-run NMR in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess hydrogen bonding or aggregation artifacts .
  • DFT calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify conformational mismatches .

What methodologies ensure reliable assessment of antioxidant or enzyme inhibitory activity?

Advanced Research Question
Standardize assays with these steps:

  • In vitro models : Use DPPH/ABTS radical scavenging assays for antioxidant activity, normalized to Trolox equivalents .
  • Enzyme kinetics : Perform Michaelis-Menten analyses (e.g., COX-2 inhibition) with controls for non-specific binding .
  • Dose-response curves : Use 8–12 concentration points to calculate IC₅₀ values, ensuring statistical robustness via triplicate measurements .

How can researchers design stability studies under varying storage conditions?

Basic Research Question
Adopt ICH guidelines with modifications:

  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-A/UV-B) for 2–4 weeks .
  • Analytical tracking : Monitor degradation products via UPLC-MS, focusing on hydrolytic cleavage of the amide bond or tert-butyl group oxidation .
  • Storage recommendations : Prioritize anhydrous, low-temperature (0–6°C) conditions based on stability data from related boronic acids .

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